molecular formula C9H19ClN2O2S B13546015 1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine

1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine

Cat. No.: B13546015
M. Wt: 254.78 g/mol
InChI Key: NUFAIYOUTAINBN-UHFFFAOYSA-N
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Description

1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine is a chemical compound with the following structural formula:

C8H18ClNO2S\text{C}_8\text{H}_{18}\text{ClNO}_2\text{S} C8​H18​ClNO2​S

It contains a piperazine ring substituted with a sec-butyl group and a chloromethylsulfonyl moiety. The compound’s synthesis and applications have garnered interest in both organic chemistry and related fields.

Preparation Methods

Synthetic Routes: The preparation of 1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine involves several synthetic routes. One common approach is the reaction of piperazine with sec-butyl chloride followed by treatment with chloromethylsulfonyl chloride. The reaction proceeds as follows:

Piperazine+Sec-butyl chlorideIntermediate\text{Piperazine} + \text{Sec-butyl chloride} \rightarrow \text{Intermediate} Piperazine+Sec-butyl chloride→Intermediate

Intermediate+Chloromethylsulfonyl chloride1(Secbutyl)4((chloromethyl)sulfonyl)piperazine\text{Intermediate} + \text{Chloromethylsulfonyl chloride} \rightarrow this compound Intermediate+Chloromethylsulfonyl chloride→1−(Sec−butyl)−4−((chloromethyl)sulfonyl)piperazine

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often employ the above synthetic route to obtain the compound.

Chemical Reactions Analysis

1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine can undergo various chemical reactions:

    Substitution Reactions: The chloromethyl group is susceptible to nucleophilic substitution reactions. For instance, it can react with amines or other nucleophiles to form new derivatives.

    Reduction Reactions: Reduction of the sulfonyl group may yield secondary amines.

    Oxidation Reactions: Oxidation of the sec-butyl group could lead to the corresponding alcohol or ketone.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine finds applications in:

    Medicinal Chemistry: It may serve as a precursor for designing bioactive compounds.

    Chemical Biology: Researchers explore its interactions with biological targets.

    Industry: It could be used in the synthesis of specialty chemicals.

Mechanism of Action

The compound’s mechanism of action remains an area of ongoing research. It likely interacts with cellular components, affecting specific pathways or enzymes.

Comparison with Similar Compounds

While no direct analogs are widely reported, its unique combination of functional groups distinguishes it from other piperazine derivatives.

Properties

Molecular Formula

C9H19ClN2O2S

Molecular Weight

254.78 g/mol

IUPAC Name

1-butan-2-yl-4-(chloromethylsulfonyl)piperazine

InChI

InChI=1S/C9H19ClN2O2S/c1-3-9(2)11-4-6-12(7-5-11)15(13,14)8-10/h9H,3-8H2,1-2H3

InChI Key

NUFAIYOUTAINBN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)S(=O)(=O)CCl

Origin of Product

United States

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